N-(2-hydroxy-2-phenylpropyl)benzamide
Description
N-(2-Hydroxy-2-phenylpropyl)benzamide is a benzamide derivative characterized by a hydroxy-substituted propyl chain bearing a phenyl group at the 2-position.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(19,14-10-6-3-7-11-14)12-17-15(18)13-8-4-2-5-9-13/h2-11,19H,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJCONLXLXVJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and simplicity.
Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-2-phenylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated benzamides or other substituted derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxy-2-phenylpropyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, N-(2-hydroxy-2-phenylpropyl)benzamide is used in the production of polymers, resins, and other materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core and a hydroxy-1,1-dimethylethyl group.
- Synthesis: Prepared from 3-methylbenzoyl chloride/acid and 2-amino-2-methyl-1-propanol .
- Key Properties :
- Applications: Potential as a ligand in catalytic systems due to its chelating ability.
2-(N-Allylsulfamoyl)-N-propylbenzamide
- Structure : Incorporates a sulfamoyl (-SO₂NH-) group and an allyl-substituted propyl chain.
- Synthesis : Synthesized and characterized via GC-MS, NMR, and X-ray diffraction. Hirshfeld surface analysis and DFT calculations (B3LYP/6-311G(d,p)) were employed to study intermolecular interactions .
- HOMO-LUMO energy gap and thermodynamic parameters calculated for reactivity insights .
- Applications : Investigated for chemical reactivity and solid-state interactions, with implications in materials science.
N-(Diisopropylphosphanyl)benzamide
- Structure : Substituted with a diisopropylphosphanyl (-PiPr₂) group.
- Synthesis : Derived from benzamide via silylation or direct reaction with PiPr₂Cl, yielding a P,O-hybrid ligand .
- Key Properties :
- Applications : Explored in coordination chemistry for transition-metal complexes.
N-(2-Hydroxy-2-methylpropyl)benzamide
- Structure: Contains a hydroxy-2-methylpropyl group (C11H15NO2; MW: 193.246) .
- Key Properties :
- Reduced steric hindrance compared to the phenyl-substituted analogue.
- Lower molecular weight may enhance solubility.
- Applications: Not explicitly stated, but structural simplicity suggests utility in pharmaceutical intermediates.
Chisitine 2 (Polyamine-Benzamide Hybrid)
- Structure : A complex derivative with polyamine and cinnamoyl moieties (C24H30N4O3) .
- Synthesis : Prepared via multi-step condensation, validated by HPLC-MS.
Comparative Data Table
Key Findings and Insights
Substituent Effects :
- Phenyl groups (e.g., in N-(2-hydroxy-2-phenylpropyl)benzamide) increase steric bulk and hydrophobicity compared to methyl or sulfamoyl analogues.
- Electron-withdrawing groups (e.g., sulfamoyl) enhance polarity and reactivity .
Structural Validation :
- X-ray crystallography is a common tool for confirming benzamide derivatives’ structures .
- Advanced computational methods (DFT, Hirshfeld) provide insights into electronic properties and intermolecular interactions .
Functional Diversity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
